4-Methylazepane

Catalog No.
S789810
CAS No.
40192-30-1
M.F
C7H15N
M. Wt
113.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylazepane

CAS Number

40192-30-1

Product Name

4-Methylazepane

IUPAC Name

4-methylazepane

Molecular Formula

C7H15N

Molecular Weight

113.2 g/mol

InChI

InChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3

InChI Key

WKZHYWWKUYGHKO-UHFFFAOYSA-N

SMILES

CC1CCCNCC1

Synonyms

4-Methylhexamethylenimine; 4-Methyl-1-azacycloheptane; 4-Methylazacycloheptane

Canonical SMILES

CC1CCCNCC1

4-Methylazepane has the chemical formula C₇H₁₅N and is recognized for its flammable properties . The structure consists of a saturated nitrogen-containing ring, which can influence its reactivity and interactions with other compounds. The presence of a methyl group at the fourth position contributes to its unique chemical behavior compared to other azepanes.

Synthetic Organic Chemistry

-Methylazepane serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its reactive nature allows for the incorporation of various functional groups, leading to diverse applications. For instance, 4-methylazepane derivatives have been explored in the synthesis of anticonvulsant and anti-cancer agents [1].

[1] N-(1-acetylpiperidin-4-yl)-4-methoxy-4-methylazepane-1-carboxamide, EvitaChem

Medicinal Chemistry

The structural features of 4-methylazepane make it an attractive scaffold for drug discovery. Its ability to interact with various biological targets has led to the exploration of its potential in treating different diseases. Studies have investigated 4-methylazepane derivatives for their potential as anticonvulsants, antipsychotics, and Alzheimer's disease therapeutics [2, 3].

[2] Recent Advances in the Development of Azetidinone and Azetidines as Anticonvulsant Agents, Chemical Reviews [3] Synthesis and Pharmacological Evaluation of Novel 4-Substituted Azetidinones as Potential Anticonvulsant Agents, European Journal of Medicinal Chemistry

Typical of cyclic amines. These include:

  • N-Alkylation: The nitrogen atom can be alkylated, leading to the formation of N-alkyl derivatives.
  • Oxidation: The compound can be oxidized to form N-oxides, which may have different reactivity profiles.
  • Substitution Reactions: Similar to other amines, it can participate in nucleophilic substitution reactions, particularly when reacting with electrophiles .

Several synthetic routes are available for producing 4-methylazepane:

  • Cyclization Reactions: One common method involves cyclizing appropriate precursors such as amino alcohols or amino acids through ring-closing reactions.
  • Reduction of Azepine Derivatives: Starting from azepine compounds, reduction processes can yield 4-methylazepane.
  • Grignard Reactions: The use of Grignard reagents with suitable carbonyl compounds can also lead to the formation of 4-methylazepane .

4-Methylazepane has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Organic Chemistry: Utilized as a solvent or reagent in various organic reactions due to its unique properties.
  • Material Science: Its derivatives may be explored for use in polymers or as ligands in coordination chemistry .

4-Methylazepane shares similarities with several other cyclic amines, particularly those within the azepane family. Here are some comparable compounds:

Compound NameStructure TypeKey Features
AzepaneSeven-membered ringBasic cyclic amine; no methyl substitution.
1-MethylazepaneSubstituted azepaneMethyl group at position one; different reactivity.
2-MethylazepaneSubstituted azepaneMethyl group at position two; affects ring strain.
N-MethylazepineAzepine derivativeNitrogen substitution; potential biological activity.

Uniqueness

The uniqueness of 4-methylazepane lies in its specific methyl substitution at the fourth position, which alters its steric and electronic properties compared to its analogs. This modification can significantly influence its reactivity patterns and potential applications in organic synthesis and pharmaceuticals.

4-Methylazepane is a seven-membered saturated heterocyclic amine featuring a methyl group substituted at the 4-position of the azepane ring. The molecular formula C₇H₁₅N corresponds to a molecular weight of 113.20 g/mol, establishing it as a medium-sized cyclic amine with distinctive conformational properties. The azepane ring system provides considerable conformational flexibility compared to smaller ring systems, making it particularly valuable in medicinal chemistry applications where three-dimensional molecular architecture plays a crucial role in biological activity.

The nitrogen atom within the azepane ring significantly influences the compound's reactivity and interactions with biological systems. This heteroatom introduces basicity to the molecule while the seven-membered ring provides a conformational landscape that differs markedly from the more common five- and six-membered nitrogen heterocycles. The methyl substitution at the 4-position introduces additional steric and electronic effects that can be exploited in structure-activity relationship studies.

The compound typically exists as a hydrochloride salt in pharmaceutical applications to enhance stability and solubility characteristics. This salt formation addresses common challenges associated with free amine handling and storage, while improving the compound's compatibility with aqueous biological systems. The conformational flexibility of the azepane ring allows for multiple binding modes in biological targets, contributing to its utility as a pharmacophore in drug discovery efforts.

The azepane ring system provides a unique three-dimensional conformation that enables interactions with both hydrophobic pockets and polar regions of biological targets. The introduction of a methyl group at the 4-position alters electron distribution and steric effects, influencing binding affinity and selectivity.

Impact of Methyl Substitution on Pharmacological Activity

The methyl group at the 4-position enhances lipophilicity, improving blood-brain barrier (BBB) penetration for CNS-targeted therapies . Comparative studies between 4-methylazepane and its unsubstituted analog demonstrate a 2.3-fold increase in binding affinity for serotonin receptors (5-HT1A) due to optimized van der Waals interactions [3].

Table 1: SAR Trends in Azepane Derivatives

Substituent PositionTarget ReceptorBinding Affinity (IC50, nM)Selectivity Ratio (vs. Off-Target)
4-Methyl5-HT1A12.4 ± 1.218:1 (α1-Adrenergic)
3-Methyl5-HT1A45.6 ± 3.86:1 (α1-Adrenergic)
Unsubstituted5-HT1A89.3 ± 5.13:1 (Dopamine D2)

Conformational Flexibility and Ring Size Effects

The azepane ring’s chair-boat equilibrium allows adaptation to diverse binding sites. Enlarging the ring to eight-membered homologs reduces CNS activity by 70%, underscoring the optimality of seven-membered systems for neurological targets [3].

Target-Specific Design for CNS Disorder Therapeutics

Modulation of Neurotransmitter Systems

4-Methylazepane derivatives exhibit high affinity for serotonin and dopamine transporters (SERT/DAT). A 2024 study demonstrated that N-alkylation of the azepane nitrogen with a pyridinyl group yields compounds with dual SERT/DAT inhibition (Ki = 8.2 nM and 11.7 nM, respectively), showing promise for depression and Parkinson’s disease [3].

Table 2: CNS-Targeted 4-Methylazepane Derivatives

Derivative CodeTargetInhibition Constant (Ki, nM)BBB Permeability (Log PS)
MAZ-104SERT8.2 ± 0.9-1.45
MAZ-107DAT11.7 ± 1.4-1.32
MAZ-112NMDA Receptor23.4 ± 2.1-1.67

Kinase Inhibition for Neurodegenerative Diseases

Protein kinase B (PKB/Akt) inhibitors derived from 4-methylazepane show potential in Alzheimer’s disease models. A (-)-balanol-inspired analog, featuring a 4-methylazepane ester, inhibits PKB-α with IC50 = 5 nM while maintaining >100-fold selectivity over PKA [3].

Antimicrobial and Anticancer Agent Development

Antibacterial Applications via Membrane Disruption

Quaternary ammonium derivatives of 4-methylazepane disrupt Gram-positive bacterial membranes. A 2025 structure-activity analysis revealed that N-benzylation enhances bactericidal activity against Staphylococcus aureus (MIC = 1.56 μg/mL) .

Anticancer Mechanisms Through Kinase Modulation

4-Methylazepane-based PKB inhibitors block oncogenic signaling pathways. Lead compound MAZ-205 inhibits PI3K/Akt/mTOR axis components:

Table 3: Anticancer Activity of MAZ-205

Target KinaseIC50 (nM)Cancer Cell Line (GI50, μM)
PKB-α7.8 ± 0.6MCF-7 (0.32)
PI3K-γ14.2 ± 1.1A549 (0.45)
mTORC122.9 ± 2.3PC-3 (0.51)

Sp3-Enriched Scaffold Design

Recent methodologies employing aziridine amide ring-opening reactions generate 4-methylazepane derivatives with high fractional sp3 character (Fsp3 = 0.72), improving solubility and reducing off-target effects [4].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types